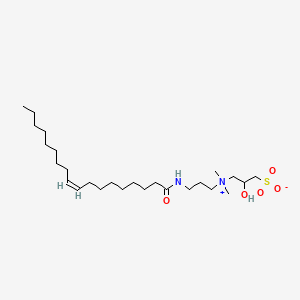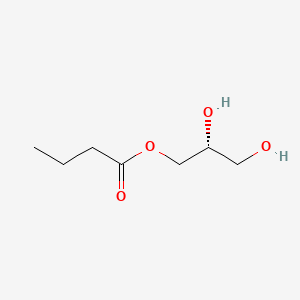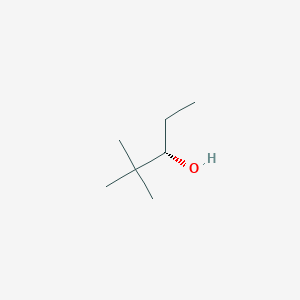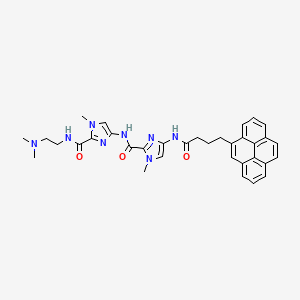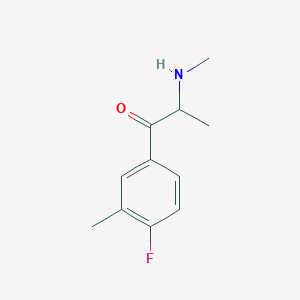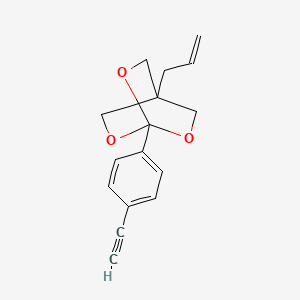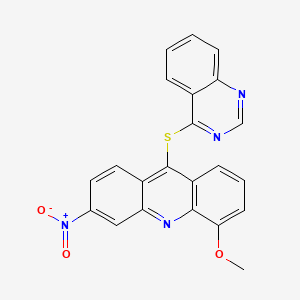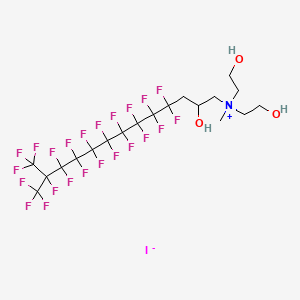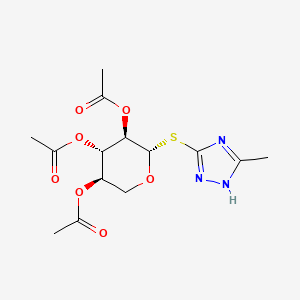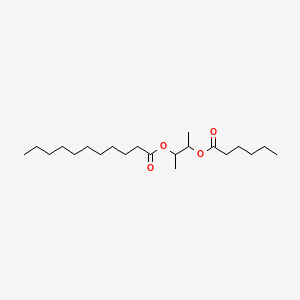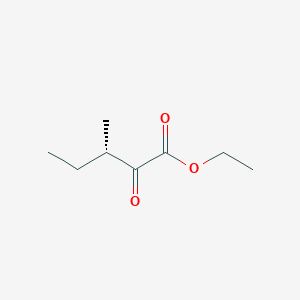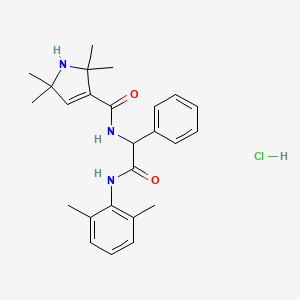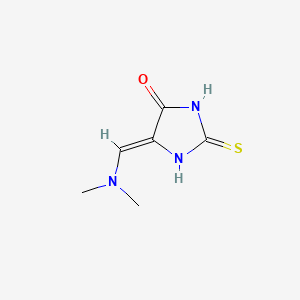
4-Imidazolidinone, 5-((dimethylamino)methylene)-2-thioxo-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-((Dimethylamino)methylene)-2-thioxo-4-imidazolidinone is a heterocyclic compound that contains both sulfur and nitrogen atoms within its structure
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 5-((Dimethylamino)methylene)-2-thioxo-4-imidazolidinone typically involves the reaction of dimethylformamide dimethyl acetal with a suitable thioamide precursor under controlled conditions. The reaction is often carried out in the presence of a base, such as sodium ethoxide, to facilitate the formation of the desired product.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, solvent-free synthesis methods have been explored to reduce environmental impact and improve sustainability.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thioxo group to a thiol or thioether.
Substitution: Nucleophilic substitution reactions can occur at the dimethylamino group, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used under mild conditions to achieve substitution.
Major Products:
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols and thioethers.
Substitution: Various substituted imidazolidinone derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor or as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.
Wirkmechanismus
The mechanism of action of 5-((Dimethylamino)methylene)-2-thioxo-4-imidazolidinone involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can form covalent or non-covalent bonds with these targets, leading to inhibition or modulation of their activity. The exact pathways involved depend on the specific application and target.
Vergleich Mit ähnlichen Verbindungen
5-Amino-pyrazoles: These compounds share a similar heterocyclic structure and are used in various synthetic applications.
Methyl 5-(dimethylamino)-2-methyl-5-oxopentanoate: Known for its use as a green solvent and in membrane science.
Dimethylaminoquinolines: Utilized in medicinal chemistry for their biological activities.
Uniqueness: 5-((Dimethylamino)methylene)-2-thioxo-4-imidazolidinone is unique due to the presence of both sulfur and nitrogen atoms in its structure, which imparts distinct chemical reactivity and potential applications. Its ability to undergo various chemical reactions and form diverse derivatives makes it a valuable compound in research and industry.
Eigenschaften
CAS-Nummer |
128365-97-9 |
|---|---|
Molekularformel |
C6H9N3OS |
Molekulargewicht |
171.22 g/mol |
IUPAC-Name |
(5Z)-5-(dimethylaminomethylidene)-2-sulfanylideneimidazolidin-4-one |
InChI |
InChI=1S/C6H9N3OS/c1-9(2)3-4-5(10)8-6(11)7-4/h3H,1-2H3,(H2,7,8,10,11)/b4-3- |
InChI-Schlüssel |
CDUAFWFRAZFSIC-ARJAWSKDSA-N |
Isomerische SMILES |
CN(C)/C=C\1/C(=O)NC(=S)N1 |
Kanonische SMILES |
CN(C)C=C1C(=O)NC(=S)N1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


